Potassium trifluoro(4-(pyridin-2-yl)phenyl)borate
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Overview
Description
Potassium trifluoro(4-(pyridin-2-yl)phenyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, as well as their compatibility with strong oxidative conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-(pyridin-2-yl)phenyl)borate can be synthesized through the reaction of 4-(pyridin-2-yl)phenylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production methods for this compound involve large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to handle the compound’s sensitivity to moisture and air .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-(pyridin-2-yl)phenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions, where it acts as a boron source to form carbon-carbon bonds.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different boron-containing products.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Oxidation: Requires oxidizing agents such as hydrogen peroxide or molecular oxygen under controlled conditions.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds through Suzuki–Miyaura coupling.
Oxidized Boron Compounds: Various boron-oxygen compounds depending on the oxidizing agent used.
Scientific Research Applications
Potassium trifluoro(4-(pyridin-2-yl)phenyl)borate has several applications in scientific research:
Chemistry: Widely used in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Biology: Utilized in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its role as a boron source in cross-coupling reactions. In Suzuki–Miyaura coupling, the boron atom in potassium trifluoro(4-(pyridin-2-yl)phenyl)borate interacts with a palladium catalyst to form a new carbon-carbon bond. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Potassium trifluoro(4-(pyridin-2-yl)phenyl)borate is unique due to its specific structure, which includes a pyridin-2-yl group attached to a phenyl ring. This structure imparts distinct reactivity and stability characteristics, making it particularly useful in certain synthetic applications .
Properties
Molecular Formula |
C11H8BF3KN |
---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
potassium;trifluoro-(4-pyridin-2-ylphenyl)boranuide |
InChI |
InChI=1S/C11H8BF3N.K/c13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h1-8H;/q-1;+1 |
InChI Key |
CNOUPQGOZMROFB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=CC=N2)(F)(F)F.[K+] |
Origin of Product |
United States |
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